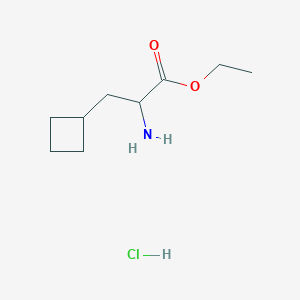
1-(3-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyridine rings), a nitrile group (-CN), a 2-oxo group (=O), and fluorine atoms. The presence of these functional groups would influence the compound’s reactivity and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its lipophilicity, influencing its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Spectrochemical and Theoretical Approaches
Research on acylhydrazone derivatives, closely related to the chemical structure , highlights the synthesis and characterization of compounds for potential applications in fluoride ion sensing. These compounds demonstrate specific responses towards fluoride ion, which could be pivotal in developing sensitive and selective fluoride sensors. The findings from studies like those conducted by Jose et al. (2018) emphasize the utility of such compounds in environmental and health-related fluoride monitoring, utilizing spectrofluorometric and colorimetric methods for detection (Jose et al., 2018).
Electrosynthesis of Fluoroorganic Compounds
The electrosynthesis approach for fluoroorganic compounds, including those similar in structural functionality to the chemical of interest, outlines methods for the side chain monofluorination of polymethylbenzenes. This synthesis route, as detailed by Bensadat et al. (1980), opens avenues for the selective introduction of fluorine atoms into organic molecules, which is crucial in the development of materials and molecules with desired reactivity and properties for various applications, including in material science and pharmaceuticals (Bensadat et al., 1980).
Kinetics and Mechanism of Oxidation Reactions
Understanding the kinetics and mechanisms of oxidation reactions involving pyridinium compounds, similar to the query chemical, is fundamental for chemical synthesis and reaction engineering. Research by Bhattacharjee et al. (1984) explores the oxidation of alcohols by pyridinium fluorochromate, providing insights into the reactivity and interaction of pyridine derivatives with other molecules. This knowledge is applicable in designing efficient synthesis pathways and understanding molecular transformations (Bhattacharjee et al., 1984).
Synthesis and Reactivity Studies
The synthesis and characterization of novel heterocycle-based molecules, like the study conducted by Murthy et al. (2017), provide a foundation for understanding the reactivity and potential applications of such compounds in various fields, including materials science and drug discovery. This research exemplifies the versatility of pyridine derivatives in forming complex structures with significant biological and chemical activity, illustrating the wide-ranging applications of these compounds (Murthy et al., 2017).
Crystal Structure and Molecular Interaction
Investigations into the crystal structures of compounds similar to "1-(3-Fluorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile" provide insights into the molecular interactions that govern the assembly and properties of these materials. Studies like those by Lv Zhi (2009) focus on the crystallization, molecular packing, and intermolecular interactions of pyridine derivatives, offering valuable information for the design of molecular materials with specific functions and properties (Lv Zhi, 2009).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N2O/c20-16-7-4-14(5-8-16)18-9-6-15(11-22)19(24)23(18)12-13-2-1-3-17(21)10-13/h1-10H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFZCOXMXMFPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2718077.png)

![(2Z)-2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2718079.png)


![2-(4-chlorophenoxy)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2718086.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2718088.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2718089.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propan-1-one](/img/structure/B2718091.png)
![3-(furan-2-yl)-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2718095.png)


